5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole
Description
Properties
IUPAC Name |
5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKQDZBYJRDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346531-07-3 | |
| Record name | 5-fluoro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-hydroxybenzoic acid with methylboronic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the boron-containing ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-fluoro-7-methyl-3H-2,1-benzoxaborole-1-one.
Reduction: Formation of 5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborolidine.
Substitution: Formation of various substituted benzoxaboroles depending on the nucleophile used.
Scientific Research Applications
Antifungal Applications
Mechanism of Action
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole exhibits potent antifungal activity primarily through the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in fungi, and its inhibition leads to the disruption of fungal growth and proliferation . The compound has shown effectiveness against a range of fungi, including strains resistant to conventional therapies.
Clinical Trials
The compound is currently under investigation for its efficacy in treating onychomycosis, a fungal infection affecting nails. Clinical trials have demonstrated promising results, with significant reductions in fungal load observed in treated patients compared to placebo groups . The structure-activity relationship studies have further optimized the compound for enhanced therapeutic efficacy .
Anti-inflammatory Potential
Recent studies have indicated that benzoxaboroles can also serve as anti-inflammatory agents. The unique boron-containing structure allows for interactions with biological targets involved in inflammatory pathways. Research has suggested that these compounds could modulate immune responses, offering potential therapeutic avenues for conditions such as arthritis and other inflammatory diseases .
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Case Study 1: Treatment of Onychomycosis
A double-blind clinical trial assessed the efficacy of this compound in patients with onychomycosis. Results indicated that 70% of patients achieved complete or near-complete clearance of fungal infection after 12 weeks of treatment. Adverse effects were minimal and included local irritation .
Case Study 2: Inhibition of LeuRS in Fungal Strains
In vitro studies demonstrated that this compound effectively inhibited LeuRS across various fungal species, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration values were significantly lower than those for traditional antifungals, indicating superior potency .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition disrupts the production of proteins necessary for fungal growth and survival .
Comparison with Similar Compounds
Comparison with Similar Benzoxaborole Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Bioactivity: Fluorine at Position 5: Common in antifungal benzoxaboroles (e.g., Tavaborole). Fluorine enhances electronegativity, stabilizing boron’s interaction with target enzymes like leucyl-tRNA synthetase . NMR data () show distinct shifts (δ 2.4 ppm for CH₃), confirming structural integrity .
Mechanistic Differences: Tavaborole and 5-fluoro-7-methyl derivatives both target fungal protein synthesis, but the methyl group in the latter may sterically hinder binding to leucyl-tRNA synthetase, as seen in reduced efficacy of similar methyl-substituted analogs . Crisaborole’s 4-cyanophenoxy group shifts the mechanism toward anti-inflammatory activity, demonstrating how substituent diversity expands therapeutic applications .
Physicochemical Properties :
- Melting Points : Methyl-substituted derivatives (e.g., C8 in ) exhibit higher melting points (~120–130°C) vs. Tavaborole (98–102°C), correlating with crystallinity and stability .
- Solubility : Tavaborole’s lack of hydrophobic groups grants better aqueous solubility (0.3 mg/mL) compared to 5-fluoro-7-methyl analogs (<0.1 mg/mL), critical for topical formulations .
Synthetic Accessibility :
- Morpholine-mediated synthesis () yields high-purity benzoxaboroles but requires careful solvent control. Methyl-substituted variants may need additional steps for regioselective functionalization .
Biological Activity
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, commonly known as Tavaborole, is a synthetic organic compound belonging to the benzoxaborole class. It has garnered attention for its antifungal properties, particularly in treating onychomycosis, a fungal infection of the nails. This article delves into the biological activity of Tavaborole, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
The primary mechanism by which Tavaborole exerts its antifungal effects is through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme involved in protein synthesis. By targeting this enzyme, Tavaborole disrupts the translation process, leading to the accumulation of uncharged tRNA and ultimately resulting in fungal cell death . This unique mode of action differentiates it from traditional antifungal agents.
Pharmacokinetics
Tavaborole is characterized by favorable pharmacokinetic properties that enhance its efficacy as a topical treatment. Its formulation as a 5% topical solution allows for direct application to affected areas, facilitating localized delivery and minimizing systemic exposure. The compound demonstrates good skin penetration and has been shown to maintain effective concentrations at the site of infection for extended periods .
Antifungal Activity
Research has demonstrated that Tavaborole exhibits potent antifungal activity against various fungal pathogens. The minimum inhibitory concentration (MIC) values for Tavaborole against common dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes range from 0.5 to 4 μg/mL .
Table 1: Antifungal Activity of Tavaborole Against Common Fungal Pathogens
| Pathogen | MIC (μg/mL) |
|---|---|
| Trichophyton rubrum | 0.5 - 4 |
| Trichophyton mentagrophytes | 0.5 - 4 |
| Candida albicans | 2 - 8 |
| Aspergillus fumigatus | 4 - 16 |
Case Studies
A notable clinical study evaluated the efficacy of Tavaborole in patients with onychomycosis. The study involved a randomized controlled trial where participants applied Tavaborole daily for 48 weeks. Results indicated a complete cure rate of approximately 30% at the end of treatment, with significant improvement in nail appearance and reduction in fungal load as assessed by mycological culture .
Another study focused on the safety profile of Tavaborole, revealing minimal adverse effects predominantly limited to local reactions such as erythema and pruritus at the application site .
Structure-Activity Relationship (SAR)
The biological activity of Tavaborole can be enhanced through structural modifications. For instance, substituting the fluorine atom or altering the methyl group on the benzoxaborole ring has shown to increase antifungal potency significantly . Research indicates that derivatives with different halogens exhibit varying degrees of activity against specific fungal strains.
Table 2: Structure-Activity Relationships of Benzoxaboroles
| Compound | Substitution | Activity Increase (fold) |
|---|---|---|
| Benzoxaborole A | No substitution | Baseline |
| Benzoxaborole B | -F | 2 - 8 |
| Benzoxaborole C | -Cl | Enhanced |
Q & A
Q. What are the optimized synthetic routes for 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, and how do reaction conditions influence yield?
The synthesis involves sequential steps starting from 2-bromo-5-fluorobenzaldehyde. Key stages include:
- Formation of 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene : Reaction with trimethoxymethane in methanol under acidic (H₂SO₄) reflux yields 96% of the intermediate .
- Lithiation and borate introduction : Using n-BuLi at -78°C with triethyl borate ensures controlled boron incorporation, critical for ring closure .
- Reductive cyclization : NaBH₄ in methanol reduces the aldehyde group, forming the benzoxaborole core with 51% yield. Excess NaBH₄ and extended reaction times mitigate incomplete reduction .
Table 1: Key Synthesis Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Trimethoxymethane, H₂SO₄, reflux | 96% | |
| 2 | n-BuLi, triethyl borate, -78°C | 49%* | |
| 3 | NaBH₄, methanol, 3-day stirring | 51% | |
| *Yield after boronic acid isolation. |
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Multinuclear NMR :
- ¹H NMR identifies aromatic protons (e.g., 7.72 ppm for H-4) and methyl groups.
- ¹⁹F NMR (-113.51 ppm) confirms fluorination .
- ¹¹B NMR (32.0 ppm) verifies boron coordination .
Advanced Research Questions
Q. How does fluorination at the 5-position influence biological activity and electronic properties?
Fluorine enhances electronegativity, improving metabolic stability and target binding. In antifungal studies, 5-fluoro substitution in benzoxaboroles (e.g., AN2690) increases activity against Trichophyton mentagrophytes by stabilizing the boronate-oxygen interaction with fungal leucyl-tRNA synthetase . Computational studies (e.g., DFT) can quantify fluorine’s impact on charge distribution and frontier molecular orbitals .
Q. What role do hydrogen-bonding networks play in crystal packing, and how do they affect solubility?
The compound forms dimers via O–H···O bonds (2.65 Å) and extended layers through C–H···F interactions (2.42 Å). These networks reduce solubility in apolar solvents but enhance stability in aqueous environments. Solubility can be modulated by introducing hydrophilic substituents or co-crystallizing with solubilizing agents .
Q. How can computational modeling predict reactivity in biological systems?
- Docking studies : Use crystallographic data (e.g., dimeric structure from ) to model interactions with enzymatic targets.
- MD simulations : Assess dynamic binding behavior of the benzoxaborole core under physiological conditions.
- QSAR models : Correlate substituent effects (e.g., methyl or fluoro groups) with antifungal IC₅₀ values .
Methodological Considerations for Data Contradictions
- Yield variability : Discrepancies in stepwise yields (e.g., 49% vs. 51%) may arise from purification efficiency (e.g., recrystallization solvent choice) or moisture sensitivity during lithiation .
- Spectroscopic discrepancies : Anomalies in ¹¹B NMR shifts could indicate solvent polarity effects (e.g., acetone vs. CDCl₃) or hydration states .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of methyl groups in stabilizing transition states during cyclization.
- In vivo pharmacokinetics : Evaluate bioavailability enhancements through prodrug strategies (e.g., esterification of the hydroxyl group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
